molecular formula C4H8BCl2O2 B1611797 CID 16217147 CAS No. 252265-33-1

CID 16217147

Cat. No. B1611797
M. Wt: 169.82 g/mol
InChI Key: NGHUJHTVUTWQSC-UHFFFAOYSA-N
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Description

CID 16217147 is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound, also known as 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine, belongs to the class of phenethylamines and has been synthesized using various methods. In

Scientific Research Applications

Legal and Ethical Frameworks

The legal and copyright frameworks surrounding scientific research emphasize the importance of reproducibility and open licensing to facilitate scientific innovation and collaboration. Stodden proposes a reproducible research standard to encourage the sharing of all components of scientific scholarship, including data, code, and experimental designs, to promote greater collaboration and engagement within the scientific community (Stodden, 2009).

Data Sharing Practices

Data sharing among scientists is crucial for verification of results and extending research from prior findings. Tenopir et al. (2011) explored scientists' data sharing practices and perceptions, identifying barriers to data sharing, such as insufficient time and lack of funding, and highlighted the importance of support from organizations for data management to enhance long-term preservation and accessibility of data (Tenopir et al., 2011).

Methodological Challenges in Developmental Research

In studying child and adolescent development, Hamaker et al. (2020) discuss the methodological challenges of aligning research goals with appropriate research designs and techniques. This insight is crucial for conducting research on specific compounds or identifiers like CID 16217147, as it emphasizes the importance of choosing methodologies that match the research objectives to ensure meaningful and reproducible results (Hamaker et al., 2020).

Open Licensing for Scientific Innovation

Stodden also discusses the gap in current licensing and copyright structures for scientific research and proposes the Reproducible Research Standard (RRS) to facilitate the sharing of scientific works and encourage reproducible scientific investigations. This approach could be relevant for managing and disseminating research findings related to CID 16217147 (Stodden, 2009).

Accelerating Scientific Discoveries

Hackathons have been identified as a means of accelerating scientific discoveries and knowledge transfer, showcasing how collaborative efforts can enhance the analytical processing of data and drive reproducibility of scientific analyses. Such collaborative models could be instrumental in research involving CID 16217147 (Ghouila et al., 2018).

properties

InChI

InChI=1S/C4H8BCl2O2/c6-5(7)9-3-1-8-2-4-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHUJHTVUTWQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([O+]1CCOCC1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584260
Record name Dichloro(1,4-dioxane-kappaO~1~)hydridoboron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16217147

CAS RN

252265-33-1
Record name Dichloro(1,4-dioxane-kappaO~1~)hydridoboron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252265-33-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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